1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-methylstyrene, alpha,p-dimethylstyrene, or 4-isopropenyltoluene, is a naturally occurring aromatic hydrocarbon found in various plants, including guava (Psidium guajava) and feverfew (Tanacetum parthenium) []. It belongs to the class of monoterpenes, which are a diverse group of volatile organic compounds widely distributed in the plant kingdom.
Research suggests that 1-Methyl-4-(prop-1-en-2-yl)benzene might possess various biological activities, although further investigation is needed to confirm its efficacy and safety. Some studies have explored its:
-Methyl-4-(prop-1-en-2-yl)benzene can serve as a starting material for the synthesis of various organic compounds due to its reactive double bond and aromatic ring. This makes it potentially valuable in the development of new pharmaceuticals, agrochemicals, and other functional materials.
While research has explored potential applications of 1-Methyl-4-(prop-1-en-2-yl)benzene, it is crucial to acknowledge the limitations of current knowledge:
1-Methyl-4-(prop-1-en-2-yl)benzene has the molecular formula C₁₀H₁₂ and a molecular weight of approximately 132.206 g/mol . The compound features a methyl group and a propene side chain attached to a benzene ring, which contributes to its unique chemical properties. Its InChI Key is MMSLOZQEMPDGPI-UHFFFAOYSA-N, and it has a logP value of 3.85, indicating moderate lipophilicity .
p-Cymene itself does not have a well-defined mechanism of action in biological systems. However, due to its reactive nature, it can be a precursor to various bioactive molecules. For example, p-cymene can be metabolized in the body to form thymol and carvacrol, which have antimicrobial properties [].
Research indicates that 1-methyl-4-(prop-1-en-2-yl)benzene exhibits several biological activities:
Several synthetic routes exist for producing 1-methyl-4-(prop-1-en-2-yl)benzene:
1-Methyl-4-(prop-1-en-2-yl)benzene finds utility in various fields:
Interaction studies have demonstrated that 1-methyl-4-(prop-1-en-2-yl)benzene can interact with biological macromolecules:
Several compounds share structural similarities with 1-methyl-4-(prop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methylcyclohexene | C₇H₁₄ | Saturated ring structure |
Styrene | C₈H₈ | Simple vinyl group without additional substituents |
β-Pinene | C₁₀H₁₈ | Contains a bicyclic structure |
Limonene | C₁₀H₁₈ | Exhibits citrus aroma; different stereochemistry |
While compounds like styrene and β-pinene share some structural characteristics, 1-methyl-4-(prop-1-en-2-yl)benzene stands out due to its specific functional groups and resultant chemical behavior.
Health Hazard